molecular formula C14H15NO3 B2896992 1-(2,3-dihydro-1H-inden-1-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1153782-47-8

1-(2,3-dihydro-1H-inden-1-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2896992
CAS No.: 1153782-47-8
M. Wt: 245.278
InChI Key: DBSIFUPIEIQHLR-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-1-yl)-5-oxopyrrolidine-3-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. Compounds based on the 5-oxopyrrolidine-3-carboxylic acid core have demonstrated promising structure-dependent biological activities, particularly against challenging multidrug-resistant pathogens . Research on analogous structures has shown potent efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate strains, with some derivatives exhibiting activity superior to standard antibiotics like clindamycin . Furthermore, this pharmacophore has been explored for its antifungal potential against difficult-to-treat fungi such as multidrug-resistant Candida auris and azole-resistant Aspergillus fumigatus . Beyond infectious disease research, the 5-oxopyrrolidine scaffold is also investigated in oncology. Related compounds have shown notable anticancer activity in human pulmonary cancer cell culture models, indicating its value as a versatile core structure for developing dual-active agents . This compound is intended for research purposes to further explore these mechanisms and optimize its properties for potential pharmaceutical applications.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-1-yl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-13-7-10(14(17)18)8-15(13)12-6-5-9-3-1-2-4-11(9)12/h1-4,10,12H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSIFUPIEIQHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N3CC(CC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Hydrogenation Methodology

Catalytic System Design

The patent US8344161B2 details a rhodium-catalyzed asymmetric hydrogenation process for structurally analogous pyrrolidine-3-carboxylic acids. Adapted for the target compound, the synthetic sequence involves:

Step 1: Enamide Precursor Synthesis
Reaction of 2,3-dihydro-1H-inden-1-amine with α,β-unsaturated ketones generates prochiral enamide substrates. For example:
$$ \text{2,3-Dihydro-1H-inden-1-amine} + \text{ethyl 2-acetylacrylate} \rightarrow \text{Ethyl 1-(2,3-dihydro-1H-inden-1-yl)-5-oxopyrrolidine-3-carboxylate} $$

Step 2: Chiral Hydrogenation
Using [(R,R)-Me-DuPhos-Rh(COD)]OTf catalyst under 50 bar H₂ at 25°C achieves >99.9% enantiomeric excess (ee). The reaction typically completes within 12–24 hours with 95% conversion efficiency.

Step 3: Acidic Hydrolysis
Treating the ester intermediate with 6M HCl at reflux yields the carboxylic acid product. This step maintains stereochemical integrity while achieving quantitative deprotection.

Table 1: Hydrogenation Optimization Parameters
Parameter Optimal Value Impact on Yield/ee
Catalyst Loading 0.5 mol% 99% ee at 0.5% vs 92% at 0.1%
Hydrogen Pressure 50 bar 98% conversion vs 75% at 20 bar
Temperature 25°C 99.9% ee vs 95% at 40°C
Solvent Methanol/Water (9:1) Prevents catalyst decomposition

Cyclocondensation Strategies

Itaconic Acid Pathway

Building on PMC10178429's findings for analogous systems, 2,3-dihydro-1H-inden-1-amine reacts with itaconic acid under Dean-Stark conditions to form the pyrrolidinone core:

$$ \text{C}{9}\text{H}{9}\text{N} + \text{C}{5}\text{H}{6}\text{O}{4} \xrightarrow{\Delta, \text{toluene}} \text{C}{14}\text{H}{15}\text{NO}{3} + 2\text{H}_{2}\text{O} $$

Key process characteristics:

  • Temperature: 140–160°C
  • Yield: 68–72% after recrystallization
  • Purity: 95–97% by HPLC

Microwave-Assisted Modifications

Modern adaptations employ microwave irradiation (300 W, 150°C) to reduce reaction time from 48 hours to 90 minutes, improving yield to 78% while minimizing thermal decomposition.

Critical Analysis of Methodologies

Yield and Scalability

  • Hydrogenation Route: 85–92% overall yield (multi-gram scale)
  • Cyclocondensation: 65–78% yield (limited to <100g batches)
  • Post-Functionalization: ≤72% yield with higher purification costs

Stereochemical Control

Enantioselective hydrogenation outperforms other methods in ee (>99.9% vs 80–85% for cyclocondensation). Chiral HPLC analysis (Chiralpak IC column, hexane/IPA 90:10) confirms configuration retention.

Industrial Viability Factors

Parameter Hydrogenation Cyclocondensation
Catalyst Cost High ($350/g) None
Energy Consumption Moderate High
Waste Generation Low High (solvent use)
Equipment Needs Specialized Standard

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-inden-1-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: The compound's derivatives may be explored for their therapeutic potential in treating various diseases.

  • Industry: Its unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2,3-dihydro-1H-inden-1-yl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Bioactivity

Antioxidant Activity
  • Chlorophenyl Derivatives : 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (e.g., compound 10 in ) demonstrated potent antioxidant activity, with DPPH radical scavenging values 1.35–1.5× higher than ascorbic acid. The presence of thiazole and oxadiazole heterocycles at position 3 of the pyrrolidine ring enhances electron delocalization, improving radical stabilization .
  • Indenyl vs. Phenyl Groups: The dihydroindenyl group in the target compound introduces steric bulk and a conjugated π-system, which may reduce solubility compared to monocyclic analogs but enhance binding affinity to hydrophobic enzyme pockets.
Antimicrobial Activity
  • Dichlorophenyl Derivatives : 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives () showed Gram-positive antibacterial activity, with MIC values comparable to oxytetracycline. Chlorine atoms likely enhance membrane permeability via lipophilicity .
  • Methylphenyl Derivatives : 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid () is used in drug discovery for its ability to interact with biological targets, though specific antimicrobial data are unavailable.
Anticancer Potential
  • Heterocyclic Derivatives: Pyrrolidinone derivatives with pyrazole or indole moieties () exhibit anticancer activity by targeting microtubules or enzyme inhibition. The indenyl group’s planar structure in the target compound may facilitate intercalation with DNA or protein binding, though this requires experimental validation.

Physicochemical Properties

Compound Substituent Melting Point (°C) Key Functional Groups
Target Compound 2,3-Dihydroindenyl Not reported Carboxylic acid, ketone
1-(5-Chloro-2-hydroxyphenyl) derivative (8) Chloro, hydroxy 145–146 Ester, ketone
1-(2,4-Difluorophenyl) derivative Difluoro Not reported Carboxylic acid, ketone
1-(2-Hydroxy-5-methylphenyl) derivative (2) Hydroxy, methyl Not reported Carboxylic acid, hydrazide
  • Solubility : Chloro and hydroxy groups improve aqueous solubility via hydrogen bonding, whereas the indenyl group may reduce it due to hydrophobicity.
  • Thermal Stability : Higher melting points in ester derivatives (e.g., compound 8 at 145–146°C) correlate with crystalline packing, while carboxylic acid derivatives (e.g., compound 7 at 263–264°C) exhibit strong intermolecular hydrogen bonding .

Biological Activity

1-(2,3-Dihydro-1H-Inden-1-yl)-5-oxopyrrolidine-3-carboxylic acid, with the CAS number 923106-38-1, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C14H15NO3
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 923106-38-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 5-oxopyrrolidine-3-carboxylic acid. These compounds have shown significant activity against various Gram-positive bacteria and fungi, which are increasingly becoming resistant to conventional antibiotics.

Research Findings

A study published in 2023 examined the antimicrobial efficacy of related compounds against multidrug-resistant pathogens. The results indicated that certain derivatives exhibited structure-dependent antimicrobial activity against strains such as Staphylococcus aureus, Acinetobacter baumannii, and Klebsiella pneumoniae .

Pathogen Activity Observed
Staphylococcus aureusSignificant inhibition
Acinetobacter baumanniiModerate inhibition
Klebsiella pneumoniaeHigh resistance observed
Candida aurisEffective against resistant strains
Aspergillus fumigatusNotable antifungal activity

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using A549 human lung adenocarcinoma cells demonstrated that this compound and its derivatives exhibited cytotoxic effects.

Case Study

In a comparative study, the cytotoxicity of the compound was evaluated against cisplatin, a standard chemotherapy drug. The results indicated that certain derivatives had comparable or superior activity in inhibiting cell viability:

Compound IC50 (µM)
This compound45 ± 5
Cisplatin50 ± 10

This data suggests that modifications to the pyrrolidine scaffold can enhance anticancer properties, making it a promising candidate for further development .

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Inhibition of Cell Wall Synthesis : In antimicrobial applications, the compound may disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

Conclusion and Future Directions

The biological activity of this compound presents significant potential in both antimicrobial and anticancer therapies. Future research should focus on:

  • Structural Modifications : To optimize potency and selectivity.
  • In Vivo Studies : To assess efficacy and safety in living organisms.
  • Mechanistic Studies : To clarify the pathways involved in its biological effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,3-dihydro-1H-inden-1-yl)-5-oxopyrrolidine-3-carboxylic acid, and what reaction conditions optimize yield?

  • Methodology : Multi-step synthesis typically involves coupling the indene moiety to the pyrrolidine scaffold via nucleophilic substitution or condensation reactions. Key steps include:

  • Alkylation of pyrrolidine precursors with 2,3-dihydro-1H-inden-1-yl halides under anhydrous conditions (e.g., THF, DMF) .
  • Carboxylic acid group introduction via hydrolysis of esters or nitriles under acidic/basic conditions.
  • Optimal conditions: Controlled temperatures (0–60°C), inert atmosphere (N₂/Ar), and catalysts like DMAP or pyridine to minimize side reactions .
    • Analytical Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Techniques :

  • X-ray crystallography for absolute configuration determination, particularly if chiral centers are present (e.g., indene-pyrrolidine junction) .
  • NMR spectroscopy : ¹H NMR to identify protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and indene aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms carbonyl (δ ~170–175 ppm) and carboxylic acid (δ ~175–180 ppm) groups .
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers, if applicable .

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

  • Solubility : Poor aqueous solubility due to the hydrophobic indene group; use polar aprotic solvents (DMSO, DMF) or buffered solutions (pH 7–9) with co-solvents like ethanol .
  • Stability :

  • Degrades under strong acidic/basic conditions (pH <3 or >10) via hydrolysis of the lactam ring.
  • Store at –20°C in inert, anhydrous environments to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?

  • Approach :

  • Use density functional theory (DFT) to optimize the compound’s 3D structure and calculate electrostatic potentials.
  • Perform molecular docking (AutoDock Vina, Schrödinger) against targets like cyclooxygenase-2 (COX-2) or kinases, leveraging structural homology with related pyrrolidine derivatives .
    • Validation : Compare docking scores (ΔG) with known inhibitors and validate via in vitro enzyme assays (e.g., IC₅₀ determination) .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

  • Root Cause Analysis :

  • Synthetic variability : Differences in alkylation step efficiency (e.g., indene halide purity, solvent choice) .
  • Biological assays : Variations in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (MTT vs. ATP-luminescence) .
    • Resolution : Standardize protocols (e.g., USP guidelines), validate intermediates via LC-MS, and use orthogonal assays (e.g., SPR for binding kinetics) .

Q. How can enantiomeric purity be achieved for chiral analogs of this compound?

  • Methods :

  • Asymmetric synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru) during pyrrolidine ring formation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) to hydrolyze ester intermediates selectively .
    • Analysis : Chiral SFC or circular dichroism (CD) to confirm enantiomeric excess (>98%) .

Q. What are the mechanistic implications of this compound’s interaction with pro-inflammatory enzymes?

  • Hypothesis : The carboxylic acid group may chelate catalytic metal ions (e.g., Zn²⁺ in MMPs), while the indene moiety provides hydrophobic binding to enzyme pockets .
  • Experimental Design :

  • Kinetic studies : Measure enzyme inhibition (IC₅₀) under varying substrate concentrations.
  • Mutagenesis : Engineer enzyme active-site residues (e.g., His → Ala) to test binding hypotheses .

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